![molecular formula C22H34O7 B15330366 4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15330366.png)
4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes multiple dioxolane rings and phenylmethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane typically involves multiple steps, starting with the preparation of the dioxolane rings. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This forms the dioxolane ring, which is then further functionalized through a series of reactions to introduce the phenylmethoxy and propoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where groups like halides are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in solvents like ether or tetrahydrofuran (THF).
Substitution: Halides, nucleophiles like amines or thiols, in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as a bio-based solvent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of green solvents and other environmentally friendly materials.
作用機序
The mechanism by which 4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with similar dioxolane ring structure.
Glycerol formal: Another compound with a dioxolane ring, used in various chemical applications.
(S)-(+)-1,2-Isopropylideneglycerol: A stereoisomer with similar functional groups.
Uniqueness
4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its combination of multiple dioxolane rings and phenylmethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C22H34O7 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
4-[[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C22H34O7/c1-21(2)26-15-19(28-21)13-23-11-18(25-10-17-8-6-5-7-9-17)12-24-14-20-16-27-22(3,4)29-20/h5-9,18-20H,10-16H2,1-4H3 |
InChIキー |
PDLBQEQEFHWYPH-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)COCC(COCC2COC(O2)(C)C)OCC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


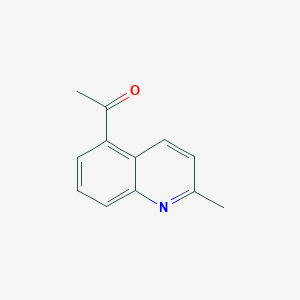
![(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15330295.png)
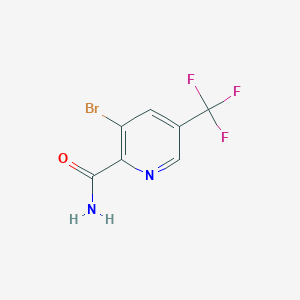
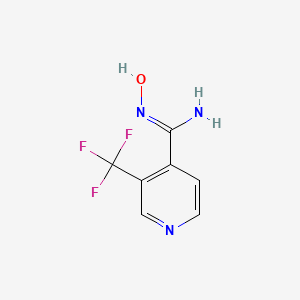
![Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15330305.png)
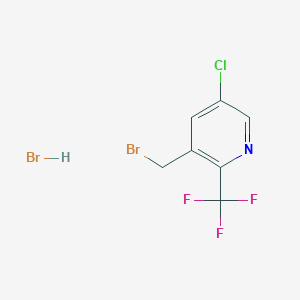
![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)
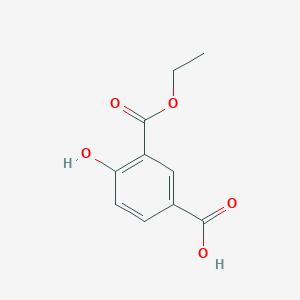

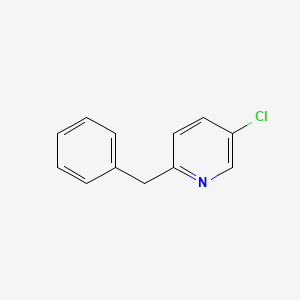
![Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15330328.png)
![6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15330336.png)
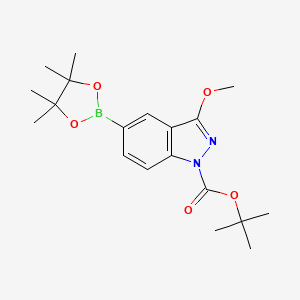
![7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B15330353.png)
